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Compound of Interest

Compound Name: Urotensin II (114-124), human TFA

Cat. No.: B15605310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Urotensin II (114-124) with alternative agonists

for the G protein-coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT).

The following sections present supporting experimental data, detailed protocols, and visual

representations of key biological pathways and experimental workflows to facilitate a

comprehensive understanding of GPR14 agonism.

Introduction to GPR14 and its Agonists
GPR14 is a class A rhodopsin-like G protein-coupled receptor that has gained prominence due

to the potent physiological effects mediated by its endogenous ligand, Urotensin II (U-II).[1]

Activation of GPR14 is primarily coupled through the Gαq subunit, leading to the activation of

phospholipase C (PLC), subsequent production of inositol triphosphate (IP3), and the

mobilization of intracellular calcium. This signaling cascade is implicated in a variety of

physiological processes, including vasoconstriction, neurotransmission, and cellular

proliferation.

Urotensin II is an 11-amino acid cyclic peptide, and its C-terminal fragment, Urotensin II (114-

124), has been identified as a potent agonist of GPR14.[2][3][4] Alongside the native ligand, a

paralog peptide, Urotensin-II Related Peptide (URP), and several synthetic agonists have been

developed and characterized, providing valuable tools for investigating the therapeutic potential

of targeting GPR14.
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Comparative Agonist Performance at GPR14
The following tables summarize the binding affinities and functional potencies of Urotensin II

(114-124) and other key GPR14 agonists. The data is compiled from various studies to provide

a comparative overview.

Table 1: GPR14 Agonist Binding Affinities

Agonist
Receptor
Species

Cell Line Radioligand
Binding
Affinity (pKi /
Kd)

Urotensin II (114-

124)
Human HEK-293 [¹²⁵I]-hU-II

EC₅₀ = 0.1 nM

(receptor

binding)[5]

Urotensin-II

Related Peptide

(URP)

Human CHO Not Specified Kd = 170 pM[1]

P5U (synthetic

agonist)
Human CHO-K1 Not Specified pKi = 9.344[6]

UPG84

(synthetic

agonist)

Human CHO-K1 Not Specified
Lower affinity

than P5U[6]

Table 2: GPR14 Agonist Functional Potencies
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Agonist Assay Type Cell Line
Functional Potency
(EC₅₀ / pD₂)

Urotensin II (114-124) Calcium Mobilization HEK-293
EC₅₀ = 0.62 ± 0.17

nM[2][3][4][5]

Urotensin-II Related

Peptide (URP)
Calcium Mobilization CHO

EC₅₀ = 4.8 nM

(human receptor)[1]

P5U (synthetic

agonist)
Not Specified CHO-K1 pD₂ = 9.344[6]

UPG84 (synthetic

agonist)
Not Specified CHO-K1 pD₂ = 10.040[6]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of GPR14 activation and the methodologies used for

agonist validation, the following diagrams are provided.
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GPR14 Signaling Pathway
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Agonist Validation Workflow

Experimental Protocols
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of unlabeled GPR14 agonists by

their ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

Culture HEK-293 cells stably expressing human GPR14.
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Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA,

with protease inhibitors).

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂,

0.1% BSA).

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

In a 96-well plate, combine:

50 µL of membrane preparation (typically 10-20 µg of protein).

50 µL of [¹²⁵I]-hU-II (final concentration ~0.1-0.5 nM).

50 µL of competing unlabeled agonist at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or

buffer for total binding.

For non-specific binding, add a high concentration of unlabeled Urotensin II (e.g., 1 µM).

Incubate at room temperature for 60-120 minutes.

3. Filtration and Counting:

Terminate the assay by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5%

polyethyleneimine) using a cell harvester.

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the competitor.

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific

radioligand binding) using non-linear regression analysis.

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This protocol is designed to measure the functional potency of GPR14 agonists by quantifying

the increase in intracellular calcium.[7]

1. Cell Culture and Plating:

Culture HEK-293 cells stably expressing human GPR14 in appropriate media.

Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

2. Dye Loading:

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the

buffered salt solution, typically for 30-60 minutes at 37°C.

After incubation, wash the cells gently to remove excess dye.

3. Agonist Stimulation and Measurement:

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Record a baseline fluorescence reading.

Add varying concentrations of the GPR14 agonist to the wells.
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Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

The excitation and emission wavelengths will depend on the specific dye used (e.g.,

excitation ~494 nm and emission ~516 nm for Fluo-4).

4. Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Determine the peak fluorescence response for each agonist concentration.

Plot the peak response against the log concentration of the agonist.

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal

response) using non-linear regression analysis (sigmoidal dose-response curve).

Conclusion
The data presented in this guide validates Urotensin II (114-124) as a potent and selective

agonist for the GPR14 receptor. Its high affinity and functional potency, comparable to the full-

length native ligand Urotensin II, establish it as a valuable research tool. The comparison with

other endogenous and synthetic agonists, such as URP, P5U, and UPG84, provides a

spectrum of tool compounds with varying potencies that can be utilized to dissect the complex

pharmacology of the urotensinergic system. The detailed experimental protocols and visual

aids provided herein are intended to support researchers in the design and execution of their

own investigations into GPR14-mediated signaling and its potential as a therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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